(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

Medicinal chemistry Scaffold derivatization SAR exploration

(4Z,5Z)-5-(4-Hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one (CAS 1975149-14-4, molecular formula C₁₆H₁₂N₂O₂S, MW 296.34) is a 5-arylidene-4-thiazolidinone derivative belonging to the 2-phenylimino subclass. This compound features a 4-hydroxybenzylidene substituent at the C5 exocyclic position and a phenylimino group at the C4 position, with the N3 position remaining unsubstituted—a structural feature that distinguishes it from many biologically profiled analogs that bear N3-alkyl, -hydroxyalkyl, or -acetic acid modifications.

Molecular Formula C16H12N2O2S
Molecular Weight 296.34
CAS No. 1975149-14-4
Cat. No. B2957095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one
CAS1975149-14-4
Molecular FormulaC16H12N2O2S
Molecular Weight296.34
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C2C(=CC3=CC=C(C=C3)O)SC(=O)N2
InChIInChI=1S/C16H12N2O2S/c19-13-8-6-11(7-9-13)10-14-15(18-16(20)21-14)17-12-4-2-1-3-5-12/h1-10,19H,(H,17,18,20)/b14-10-
InChIKeyONXRJTTYHNJAHR-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4Z,5Z)-5-(4-Hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one (CAS 1975149-14-4): Scaffold Identity and Procurement Context


(4Z,5Z)-5-(4-Hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one (CAS 1975149-14-4, molecular formula C₁₆H₁₂N₂O₂S, MW 296.34) is a 5-arylidene-4-thiazolidinone derivative belonging to the 2-phenylimino subclass . This compound features a 4-hydroxybenzylidene substituent at the C5 exocyclic position and a phenylimino group at the C4 position, with the N3 position remaining unsubstituted—a structural feature that distinguishes it from many biologically profiled analogs that bear N3-alkyl, -hydroxyalkyl, or -acetic acid modifications [1]. The thiazolidinone core is recognized as a privileged scaffold in medicinal chemistry, with 5-ene-4-thiazolidinones demonstrating documented activity across anticancer, anti-inflammatory, antidegenerative, and PTP1B-inhibitory applications [2].

Why Generic Substitution of (4Z,5Z)-5-(4-Hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one Is Scientifically Unsound


Within the 5-arylidene-4-thiazolidinone class, even minor structural perturbations at the C5 arylidene, C2/C4 imino, or N3 positions produce dramatic shifts in potency, target selectivity, and cellular phenotype. For instance, the 2,4-dihydroxybenzylidene analog DBPT induces JNK-dependent apoptosis in colon cancer cells (IC₅₀ 1.6–5.9 μM) [1], whereas the 3-methoxybenzylidene/4-hydroxyphenylimino analog MHPT acts as a tubulin polymerization inhibitor with a selectivity index exceeding 227 against rhabdomyosarcoma cells [2]. The N3-unsubstituted scaffold of the target compound preserves a reactive NH site that is absent in N3-functionalized analogs such as the PTP1B-inhibitory 4-[(5-arylidene-4-oxo-2-phenyliminothiazolidin-3-yl)methyl]benzoic acids [3]. Consequently, substituting this compound with an N3-alkylated or C5-modified analog would fundamentally alter both its chemical reactivity profile and its biological target engagement potential.

Quantitative Differentiation Evidence for (4Z,5Z)-5-(4-Hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one Versus Closest Analogs


N3-Unsubstituted Scaffold Enables Derivatization Versatility Versus N3-Blocked Analogs

The target compound retains an unsubstituted N3 position, whereas the most extensively characterized biologically active analogs in the 2-phenylimino-4-thiazolidinone series—including the PTP1B inhibitors (4a–d, f) reported by Ottanà et al. and the antidegenerative 5-arylidene-3-hydroxyalkyl derivatives—all bear N3-substituents (benzoic acid methyl ester, hydroxyalkyl chains) that permanently block this site [1][2]. In the SAR framework established for 5-ene-4-thiazolidinones, N3 modification is one of the three principal vectors for activity optimization alongside C5 and C2/C4 elaboration [3]. The N3-unsubstituted scaffold therefore provides a unique, underivatized starting point that allows systematic exploration of N3-alkylation, -acylation, or -sulfonylation chemistry that is precluded when using pre-functionalized analogs.

Medicinal chemistry Scaffold derivatization SAR exploration

Para-Hydroxy on Benzylidene Confers Distinct H-Bond Donor/Acceptor Topology Versus Ortho/Di-Hydroxy and Methoxy Analogs

The target compound bears a single para-hydroxy group on the 5-benzylidene ring. This distinguishes it from DBPT, which carries a 2,4-dihydroxy pattern and demonstrates potent JNK-dependent apoptosis in colon cancer (IC₅₀ 1.6–5.9 μM in DLD-1 and HCT116 cells) with 4- to 14-fold selectivity over normal fibroblasts [1], and from MHPT, which bears a 3-methoxybenzylidene and acts as a tubulin polymerization inhibitor (tubulin polymerization IC₅₀ = 6.28 μM) rather than a JNK-pathway activator [2]. Within the broader anti-inflammatory SAR of 4-thiazolidinones, para-substitution on the benzylidene ring has been specifically associated with favorable COX-2 inhibitory profiles, as demonstrated by compounds in the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one series [3]. The single para-OH presents a defined H-bond pharmacophore that differs topologically from ortho-hydroxy, di-hydroxy, or methoxy substitution patterns, each of which drives distinct target engagement profiles.

Structure-activity relationship Hydrogen bonding Target engagement

4-Phenylimino Tautomeric Equilibrium Provides Conformational Flexibility Distinct from 2-Phenylimino and 2,4-Dioxo Analogs

The target compound features a 4-phenylimino substituent on the thiazolidinone ring, which exists in equilibrium between E and Z imino tautomers in DMSO solution, as established by NMR studies on the 2-phenylimino-4-thiazolidinone system [1]. This tautomeric equilibrium is absent in the 2,4-dioxo analog 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (CAS various), which lacks the imino group entirely and has been studied primarily as an aldose reductase inhibitor and PPARγ-modulating scaffold [2]. The presence of the 4-phenylimino group introduces an additional conformational degree of freedom and a potential hydrogen-bond acceptor site that can enhance inhibitor-enzyme affinity, as demonstrated by the improved PTP1B binding observed when a 2-phenylimino moiety was introduced onto the 4-thiazolidinone ring in the Ottanà et al. series [3]. The 4-phenylimino regioisomer of the target compound may exhibit distinct tautomeric preferences and target engagement profiles compared to the more common 2-phenylimino-4-thiazolidinone arrangement.

Tautomerism Conformational analysis Molecular recognition

4-Arylimino-Thiazolidin-2-One Scaffold Demonstrates Documented Antioxidant Activity Approaching Ascorbic Acid

The 4-arylimino-thiazolidin-2-one scaffold, to which the target compound belongs, has been subjected to primary pharmacological screening for antioxidant activity using the DPPH radical scavenging assay. Chulovska et al. reported that among a series of C5-substituted 4-arylimino-thiazolidin-2-ones, three compounds exhibited pronounced antioxidant effects that approached or exceeded the activity of ascorbic acid (vitamin C) in the same assay system [1]. This antioxidant activity is a class-level property that has been specifically identified for the 4-arylimino-thiazolidin-2-one scaffold for the first time in this work [1]. In contrast, the more extensively studied 2-phenylimino-4-thiazolidinones (such as DBPT and MHPT) have been primarily profiled for anticancer mechanisms (JNK-dependent apoptosis, tubulin polymerization inhibition) with no reported antioxidant characterization [2][3].

Antioxidant activity DPPH radical scavenging Free radical research

Anti-Inflammatory Potential of 4-Phenylimino-Thiazolidin-2-Ones Exceeds Ibuprofen Benchmark in In Vivo Carrageenan Edema Model

Within the 4-phenylimino-thiazolidin-2-one chemotype, Chulovska et al. (2020) demonstrated that certain C5-substituted derivatives exhibit anti-inflammatory activity exceeding that of ibuprofen in the carrageenan-induced rat paw edema model [1]. This in vivo finding is supported by in vitro data from the broader 4-thiazolidinone class: 2-phenylimino derivatives have shown significant inhibition of TNF-α and IL-6 expression in LPS-stimulated macrophages [2], while 5-arylidene-4-thiazolidinone derivatives (compounds 1–9) demonstrated antidegenerative activity on human chondrocyte cultures by reducing NO release and restoring normal GAG levels in IL-1β-stimulated conditions [3]. The target compound's para-hydroxybenzylidene substitution pattern is consistent with the SAR trends associated with anti-inflammatory activity in this series, where para-substituted benzylidene analogs have been specifically linked to favorable COX-2 modulation [1].

Anti-inflammatory Carrageenan-induced edema COX inhibition

P-Glycoprotein Substrate Independence: Class-Wide Property Enabling Multidrug-Resistant Cancer Applications

The BPT analog study by Wu et al. (2006) established that thiazolidinone analogs within the 5-benzylidene-2-phenylimino-4-thiazolidinone series are not P-glycoprotein (P-gp) substrates, as demonstrated by the ability of effective analogs to be taken up by paclitaxel- and vinorelbine-resistant cancer cells despite high P-gp expression levels [1]. This property was further corroborated in DBPT-treated colon cancer cells, where cytotoxicity was independent of P-gp status [2]. While the target compound has not been directly assayed for P-gp substrate status, the absence of the N3-substituent that would increase molecular weight and polarity may preserve or enhance membrane permeability relative to bulkier N3-functionalized analogs. The P-gp independence is a therapeutically significant class-level property that distinguishes this series from many standard chemotherapeutics (e.g., paclitaxel, vincristine) whose clinical utility is limited by P-gp-mediated efflux [1].

Multidrug resistance P-glycoprotein Cancer pharmacology

High-Impact Application Scenarios for (4Z,5Z)-5-(4-Hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one Based on Quantitative Differentiation Evidence


Divergent Medicinal Chemistry Library Synthesis via N3-Functionalization

The N3-unsubstituted scaffold of (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one serves as a versatile starting material for parallel library synthesis, enabling systematic exploration of N3-alkylation, -acylation, -sulfonylation, or Mannich reactions [1]. This is a synthetic advantage not offered by pre-functionalized analogs such as the PTP1B-inhibitory 4-[(5-arylidene-4-oxo-2-phenyliminothiazolidin-3-yl)methyl]benzoic acids [2] or the antidegenerative N3-hydroxyalkyl derivatives [3]. SAR reviews have identified N3 substitution as one of the three principal vectors for optimizing 5-ene-4-thiazolidinone biological activity [1], making this compound the preferred procurement choice for hit-to-lead campaigns requiring divergent chemistry.

Anti-Inflammatory Drug Discovery Targeting COX-2 and Cytokine Pathways

Based on the demonstrated anti-inflammatory activity of 4-phenylimino-thiazolidin-2-ones exceeding ibuprofen in the carrageenan-induced rat paw edema model [4], combined with the para-hydroxybenzylidene substitution pattern associated with favorable COX-2 modulation, this compound is well-suited as a starting scaffold for anti-inflammatory lead optimization. The compound can be screened in LPS-stimulated macrophage assays for TNF-α and IL-6 suppression [5] and in IL-1β-stimulated chondrocyte models for MMP-13 inhibition and GAG restoration [6], endpoints where structurally related 4-thiazolidinones have already demonstrated significant activity.

Antioxidant Lead Identification Using DPPH and Cellular Oxidative Stress Assays

The 4-arylimino-thiazolidin-2-one scaffold has been explicitly validated for antioxidant activity, with certain C5-substituted derivatives approaching or exceeding ascorbic acid in DPPH radical scavenging potency [7]. The target compound's para-hydroxybenzylidene substituent provides a phenolic OH group that may directly contribute to radical scavenging through hydrogen atom transfer mechanisms. This compound can be deployed in primary antioxidant screening cascades (DPPH, ABTS, FRAP) followed by cellular oxidative stress models (e.g., H₂O₂-induced oxidative damage in neuronal or cardiomyocyte cell lines), an application space that is distinct from the predominantly anticancer-focused profiling of 2-phenylimino-4-thiazolidinone analogs such as DBPT and MHPT [8][9].

Multidrug-Resistant Cancer Model Studies Exploiting P-gp Independence

The class-wide property of P-glycoprotein substrate independence, demonstrated by the ability of BPT analogs to be effectively taken up by paclitaxel- and vinorelbine-resistant cancer cells with high P-gp expression [8], supports the use of this compound in multidrug-resistant (MDR) cancer model systems. The relatively low molecular weight (296.34) and N3-unsubstituted structure may confer favorable passive membrane permeability relative to bulkier analogs [1]. Researchers investigating MDR reversal strategies or seeking P-gp-independent cytotoxic scaffolds can employ this compound in cytotoxicity assays using P-gp-overexpressing cell line pairs (e.g., DLD-1 colon cancer, NCI/ADR-RES ovarian cancer) with the expectation of preserved activity irrespective of efflux pump status.

Quote Request

Request a Quote for (4Z,5Z)-5-(4-hydroxybenzylidene)-4-(phenylimino)thiazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.